GSK-3|A inhibitor 6

Description

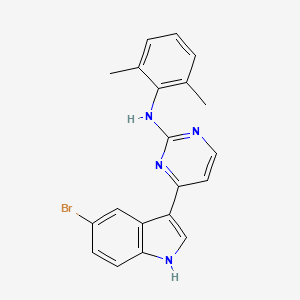

GSK-3|A inhibitor 6 is a maleimide-based small molecule inhibitor of glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase implicated in diseases such as Alzheimer’s, diabetes, and cancer . This compound features a 5-fluoro-substituted indole ring with an aminoethyl group at the indole nitrogen, designed to optimize binding to the ATP pocket of GSK-3β. In enzymatic assays, this compound demonstrates an IC50 of 21 nM against GSK-3β, comparable to the parent maleimide derivative (compound 1) but with improved solubility due to structural modifications . Its mechanism involves competitive inhibition at the ATP-binding site, supported by hydrogen bonding with key residues (e.g., Asp133, Val135) and hydrophobic interactions with the kinase’s catalytic cleft .

Properties

Molecular Formula |

C20H17BrN4 |

|---|---|

Molecular Weight |

393.3 g/mol |

IUPAC Name |

4-(5-bromo-1H-indol-3-yl)-N-(2,6-dimethylphenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C20H17BrN4/c1-12-4-3-5-13(2)19(12)25-20-22-9-8-18(24-20)16-11-23-17-7-6-14(21)10-15(16)17/h3-11,23H,1-2H3,(H,22,24,25) |

InChI Key |

CHYOFOOPPLMRGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NC=CC(=N2)C3=CNC4=C3C=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycogen synthase kinase-3 alpha inhibitor 6 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo various chemical transformations such as nucleophilic substitution, condensation, and cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of glycogen synthase kinase-3 alpha inhibitor 6 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and process intensification are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Glycogen synthase kinase-3 alpha inhibitor 6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of glycogen synthase kinase-3 alpha inhibitor 6, each with unique chemical and biological properties. These derivatives are often evaluated for their potential therapeutic applications .

Scientific Research Applications

The search results provide information on Glycogen Synthase Kinase-3 (GSK-3) inhibitors and their applications in various diseases. GSK-3 is a protein kinase that participates in diverse biological processes, making it a promising drug discovery target for treating multiple pathological conditions .

GSK-3 Inhibitors

GSK-3 inhibitors have shown potential in treating various conditions, including diabetes, cancer, Alzheimer's disease, and central nervous system disorders . These inhibitors can be ATP-competitive or non-ATP-competitive . The development of new computational tools has enabled the discovery of potent GSK-3 inhibitors .

Types of GSK-3 Inhibitors

- ATP-competitive inhibitors The majority of newly developed GSK-3 inhibitors are ATP competitive, but they are characterized by safety issues, low specificity, and the potential to induce drug resistance .

- Non-ATP-competitive inhibitors Compounds that recognize other regions of the kinase are considered a favorable choice because the target is more conserved .

- Substrate competitive inhibitors (SCIs) These comprise peptides or molecules that target the substrate binding site of the kinase .

- GSK-3-isoform specific inhibitors These include oxadiazole-based selective GSK3α inhibitors and two inhibitors termed BRD0705 and BRD3731, which are reported to be selective for GSK-3α and GSK-3β, respectively .

GSK-3 Inhibitors in Disease Treatment

- Diabetes GSK3α-knockout mice showed improved glucose intolerance and insulin resistance . Treatment of diabetic rat models with GSK inhibitors enhanced glucose disposal and increased glycogen synthesis in the liver .

- Cancer GSK-3 inhibitors have been shown to induce cell cycle arrest, autophagy, and differentiation in cancer cells . One GSK-3 inhibitor, 9-ING-41, is in clinical trials with various types of cancer patients .

- Alzheimer's Disease GSK3 has been identified as a promising target for treating Alzheimer’s disease, where abnormal activation of this enzyme has been associated with hyperphosphorylation of tau proteins . The selective GSK3 inhibitor, SAR502250, attenuated tau hyperphosphorylation in the cortex and spinal cord of P301L human tau transgenic mice .

- CNS Disorders GSK-3 inhibitors have shown promise in treating neurodegeneration and central nerve system (CNS)-related disorders . A dual inhibitor against GSK-3 and histone deacetylase 6 produced a significant improvement in neuron development and cognitive function .

- Multiple Sclerosis VP3.15, a GSK-3 derivative, exerted neuroprotective, anti-inflammatory, and remyelinating effects in a multiple sclerosis mouse model, suggesting its potential as a disease-modifying drug for MS treatment .

Specific GSK-3 Inhibitors

- Manzamine A Induces cell cycle arrest, mitochondria-driven apoptotic cell death, and epithelial–mesenchymal transition (EMT) abolishment in colorectal cancer cell lines .

- Compound 6j Showed significant inhibitory effects on the pathway downstream of GSK-3β and is a candidate for future development as a novel allosteric GSK-3β inhibitor .

- SAR502250 Attenuated tau hyperphosphorylation in the cortex and spinal cord of P301L human tau transgenic mice .

- L803-mts Reduced blood glucose levels and improved glucose tolerance in Lep ob/ob mice .

- CHIR98023 and CHIR99021 Enhanced glucose disposal with increased glycogen synthesis in the liver of Zucker diabetic fatty (fa/fa) rat models .

Mechanism of Action

Glycogen synthase kinase-3 alpha inhibitor 6 exerts its effects by binding to the active site of glycogen synthase kinase-3 alpha, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of various signaling pathways. The compound specifically targets the serine/threonine residues in the active site, blocking the enzyme’s ability to transfer phosphate groups to its substrates .

Comparison with Similar Compounds

Comparison with Similar GSK-3 Inhibitors

The following table and analysis highlight structural, biochemical, and functional distinctions between GSK-3|A inhibitor 6 and other prominent GSK-3 inhibitors:

Table 1: Comparative Analysis of GSK-3 Inhibitors

Key Findings from Comparative Studies

Potency and Selectivity :

- This compound exhibits moderate selectivity for GSK-3β over GSK-3α, unlike isoform-specific inhibitors like Psoralidin (GSK-3α) and Rosmarinic acid (GSK-3β) .

- Pyrrolo[2,3-b]pyridine derivatives (e.g., compound 41, IC50 = 0.22 nM) surpass maleimide-based inhibitors in potency and selectivity, making them promising for Alzheimer’s disease .

Structural and Mechanistic Insights: Maleimide derivatives (e.g., SB216763, this compound) share ATP-competitive binding but differ in substituents affecting solubility and off-target effects. For example, replacing hydroxyethyl with methoxyethyl in compound 9 reduced potency 4-fold . Natural compounds like Psoralidin and Rosmarinic acid bind non-competitively, leveraging unique interactions (e.g., Psoralidin’s coumestan scaffold forms π-π stacking with GSK-3α’s Phe67) .

In Vivo Efficacy: CT99021 (25 mg/kg, i.p.) reversibly inhibits GSK-3β in the hippocampus, enhancing spatial learning in the Morris Water Maze without altering locomotion or anxiety . In contrast, SB216763 and SCI compounds (from ) occupy distinct chemical spaces, with SCI derivatives showing non-ATP-competitive inhibition via substrate-binding site interactions .

Metabolic and Pharmacokinetic Profiles :

- Hydroxyethyl groups in maleimides (e.g., this compound) pose metabolic risks due to oxidation, prompting substitutions like methoxyethyl or azaindole rings to improve stability .

- Natural compounds, while less potent, offer better safety profiles, as seen in Rosmarinic acid’s anti-inflammatory effects without cytotoxicity .

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for validating GSK-3β Inhibitor 6’s isoform selectivity in kinase inhibition assays?

- Methodological Answer : To confirm isoform specificity, use kinase profiling assays with recombinant GSK-3α and GSK-3β. ATP-competitive inhibitors like GSK-3β Inhibitor 6 (IC50 = 390 nM for GSK-3β vs. no activity on GSK-3α) require parallel testing against both isoforms under identical ATP concentrations . Include positive controls (e.g., SB216763, a pan-GSK-3 inhibitor) and negative controls (e.g., kinase-dead mutants) to validate assay specificity.

Q. How should researchers design in vitro experiments to assess GSK-3β Inhibitor 6’s impact on p53-mediated apoptosis?

- Methodological Answer : Use p53-proficient cell lines (e.g., HCT116 p53+/+) treated with the inhibitor. Monitor downstream markers like MDM2 degradation via Western blot and mitochondrial p53 translocation via immunofluorescence. Dose-response curves (1–10 μM) and time-course experiments (6–24 hrs) are essential to capture dynamic effects . Include rescue experiments (e.g., GSK-3β overexpression) to confirm target specificity.

Advanced Research Questions

Q. How can contradictory data on GSK-3 inhibitor potency (e.g., IC50 discrepancies) be reconciled across studies?

- Methodological Answer : Variability often arises from assay conditions (e.g., ATP concentration, enzyme source). Standardize assays using the ADP-Glo™ Kinase Assay with 1 mM ATP and recombinant human GSK-3β. Cross-validate results with orthogonal methods like surface plasmon resonance (SPR) to measure binding kinetics (KD) . Report IC50 values with 95% confidence intervals and statistical power analyses.

Q. What strategies optimize the blood-brain barrier (BBB) permeability of GSK-3β Inhibitor 6 for neurodegenerative disease research?

- Methodological Answer : Modify the compound’s logP (target 2–3) via structural analogs (e.g., addition of halogen groups) to enhance lipophilicity. Use in vitro BBB models (e.g., hCMEC/D3 monolayers) to measure permeability (Papp) and efflux ratios. Compare with brain-penetrant inhibitors like AZD1080 (Ki = 6.9 nM) for benchmarking .

Q. How can researchers address the lack of in vivo data for GSK-3β Inhibitor 6 in preclinical models?

- Methodological Answer : Prioritize pharmacokinetic (PK) studies in rodents: administer the inhibitor intravenously (1–5 mg/kg) and orally (10–30 mg/kg) to determine bioavailability and half-life. Use PD models (e.g., tau hyperphosphorylation in Alzheimer’s mice) to correlate plasma exposure with target engagement (e.g., reduced p-Tau levels via ELISA) .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of GSK-3β Inhibitor 6 in high-throughput screening?

- Methodological Answer : Apply nonlinear regression (four-parameter logistic model) to calculate IC50/EC50 values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For RNA-seq or proteomics data, apply Benjamini-Hochberg correction to control false discovery rates .

Q. How should researchers validate off-target effects of GSK-3β Inhibitor 6 in kinome-wide studies?

- Methodological Answer : Use selectivity panels (e.g., Eurofins KinaseProfiler™) testing >400 kinases. Focus on structurally related kinases (e.g., CDKs, MAPKs) and report selectivity scores (S(10) = IC50(target)/IC50(off-target)). Combine with CRISPR-Cas9 knockout models to confirm phenotype specificity .

Experimental Design Tables

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.